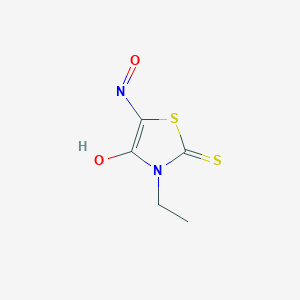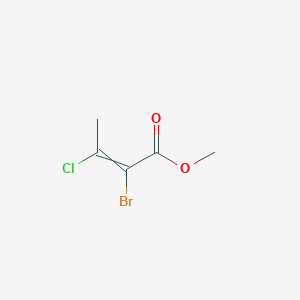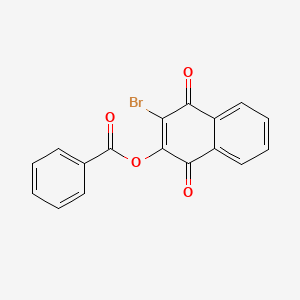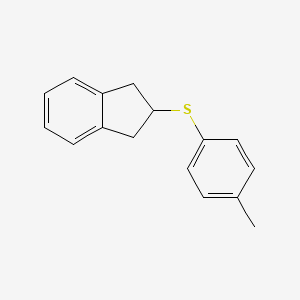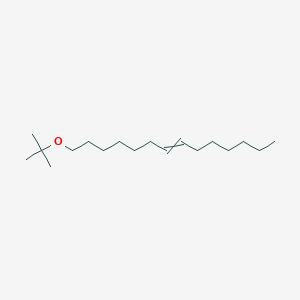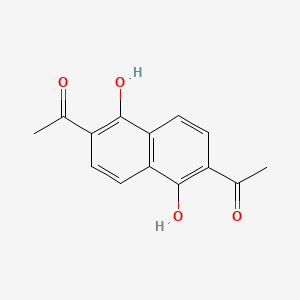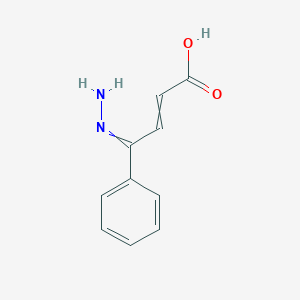
N,O-Dimethyl-2-(2-methoxy-4-propylphenoxy)acetohydroxamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,O-Dimethyl-2-(2-methoxy-4-propylphenoxy)acetohydroxamic acid is a chemical compound that belongs to the class of hydroxamic acids. This compound is characterized by the presence of both methoxy and propyl groups attached to a phenoxy ring, along with an acetohydroxamic acid moiety. Hydroxamic acids are known for their ability to inhibit enzymes, particularly metalloproteases, making them valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,O-Dimethyl-2-(2-methoxy-4-propylphenoxy)acetohydroxamic acid typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2-methoxy-4-propylphenol, is reacted with an appropriate halogenating agent to introduce a halogen atom at the ortho position relative to the methoxy group.
Nucleophilic Substitution: The halogenated intermediate undergoes nucleophilic substitution with a suitable nucleophile, such as a hydroxylamine derivative, to form the acetohydroxamic acid moiety.
Methylation: The final step involves methylation of the hydroxamic acid group to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
N,O-Dimethyl-2-(2-methoxy-4-propylphenoxy)acetohydroxamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amide or amine.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid or nitric acid.
Major Products Formed
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of amides or amines.
Substitution: Introduction of nitro or sulfonic acid groups on the phenoxy ring.
科学研究应用
N,O-Dimethyl-2-(2-methoxy-4-propylphenoxy)acetohydroxamic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Acts as an enzyme inhibitor, particularly for metalloproteases, making it useful in studying enzyme kinetics and inhibition mechanisms.
Medicine: Potential therapeutic agent for diseases involving metalloprotease activity, such as cancer and bacterial infections.
Industry: Employed in the development of new materials and catalysts due to its unique chemical properties.
作用机制
The mechanism of action of N,O-Dimethyl-2-(2-methoxy-4-propylphenoxy)acetohydroxamic acid involves its ability to chelate metal ions in the active site of metalloproteases. By binding to the metal ion, the compound inhibits the enzyme’s activity, preventing the catalysis of substrate molecules. This inhibition can disrupt various biological processes, making it a valuable tool in biochemical research.
相似化合物的比较
Similar Compounds
Acetohydroxamic Acid: A simpler hydroxamic acid with similar enzyme inhibitory properties.
Salicylhydroxamic Acid: Another hydroxamic acid known for its ability to inhibit urease and other enzymes.
Uniqueness
N,O-Dimethyl-2-(2-methoxy-4-propylphenoxy)acetohydroxamic acid is unique due to the presence of both methoxy and propyl groups on the phenoxy ring, which can influence its binding affinity and specificity towards different enzymes. This structural uniqueness makes it a valuable compound for studying structure-activity relationships in enzyme inhibition.
属性
CAS 编号 |
92324-32-8 |
|---|---|
分子式 |
C14H21NO4 |
分子量 |
267.32 g/mol |
IUPAC 名称 |
N-methoxy-2-(2-methoxy-4-propylphenoxy)-N-methylacetamide |
InChI |
InChI=1S/C14H21NO4/c1-5-6-11-7-8-12(13(9-11)17-3)19-10-14(16)15(2)18-4/h7-9H,5-6,10H2,1-4H3 |
InChI 键 |
AVOGVPHWQFVCTF-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=C(C=C1)OCC(=O)N(C)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


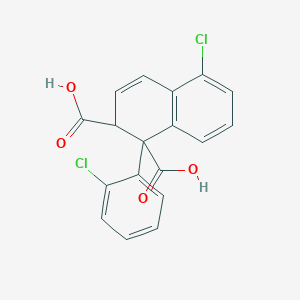
![N-[4-(Butane-1-sulfonyl)phenyl]-N'-(2-hydroxy-4-nitrophenyl)urea](/img/structure/B14345269.png)
![Methyl spiro[2.4]hepta-4,6-diene-1-carboxylate](/img/structure/B14345275.png)
